molecular formula C14H16BrNO3S2 B2437306 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 2034544-84-6

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No. B2437306
CAS RN: 2034544-84-6
M. Wt: 390.31
InChI Key: CZKFTCHARJYSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also includes a benzenesulfonamide group, which is a common motif in pharmaceutical drugs .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic aromatic substitution reactions of the thiophene and benzenesulfonamide groups. The bromine atom could also make it a good candidate for further reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 5-Bromo-2-thiophenecarboxaldehyde, a related compound, has a boiling point of 105-107°C at 11 mmHg and a density of 1.607 g/mL at 25°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide:

Anticancer Activity

This compound has shown potential in the development of anticancer agents. The presence of the thiophene ring is known to enhance the cytotoxicity against various cancer cell lines. Researchers are exploring its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. The sulfonamide group is known for its antibacterial properties, and when combined with the thiophene moiety, it enhances the compound’s effectiveness against a broad spectrum of bacterial and fungal pathogens .

Anti-inflammatory Effects

Studies have indicated that this compound can act as an anti-inflammatory agent. The thiophene ring system contributes to its ability to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Antioxidant Activity

The compound has been investigated for its antioxidant properties. The presence of the hydroxyethyl group in the thiophene ring enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor. The presence of the thiophene and sulfonamide groups contributes to its ability to form a protective layer on metal surfaces, preventing corrosion in various industrial applications.

Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives Synthesis and therapeutic potential of imidazole containing compounds A brief review of the biological potential of indole derivatives

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzenesulfonamides are often used in drugs due to their ability to inhibit carbonic anhydrase enzymes .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of a benzenesulfonamide group, it could potentially be explored for pharmaceutical uses .

properties

IUPAC Name

2-bromo-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,10,16-17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKFTCHARJYSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

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